molecular formula C22H16BrN3OS2 B5061162 N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-bromobenzamide

N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-bromobenzamide

Cat. No. B5061162
M. Wt: 482.4 g/mol
InChI Key: QYNQBFVNKKIGMN-UHFFFAOYSA-N
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Description

“N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-bromobenzamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives are known to exhibit a wide range of biological properties including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis was carried out to produce new N’-(1,3-benzothiazol-2-yl)-arylamides .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data . For instance, the FT-IR spectrum of one such compound showed peaks at 3260 cm−1 (NH), 3021 cm−1 (Ar C–H), 1656 cm−1 (> C=O), 1623 cm−1 (> C=N), 1595, 1566 cm−1 (Ar –C=C–), 1518 cm−1 (amide II), 767 cm−1 (ortho-substituted benzene), and 671 cm−1 (C–S–C) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve the use of a base and a nucleophilic substitution . The reaction conditions are usually mild and the yield can be high .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, one such compound was found to be a white solid with a melting point of 170–172 °C .

Future Directions

Benzothiazole derivatives have shown promising biological activities and have potential for further development into therapeutic agents . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and conducting in-depth biological evaluations.

properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3OS2/c1-13-10-11-14(21-24-17-8-4-5-9-19(17)29-21)12-18(13)25-22(28)26-20(27)15-6-2-3-7-16(15)23/h2-12H,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNQBFVNKKIGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-bromobenzamide

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